Fmoc-Asn-OPfp
Description
Historical Context of Active Esters in Peptide Chemistry
The chemical synthesis of peptides has a rich history, with active esters playing a pivotal role in facilitating peptide bond formation. Active esters, characterized by a leaving group that enhances the reactivity of the carboxyl group, have been utilized for over 50 years rsc.org. These compounds act as acyl group donors, reacting efficiently with free amino groups to form amide (peptide) bonds under mild conditions taylorandfrancis.com. Early methods often employed halogenated phenyl esters, which proved to be time-tested and reliable niscpr.res.in. Among the various classes of active esters, pentafluorophenyl (PFP) esters have gained prominence due to their high reactivity and stability, making them leading choices for nucleophilic acyl substitutions rsc.orgnih.gov. The pentafluorophenyl group, in particular, confers excellent reactivity and stability to hydrolysis, often outperforming other active esters like N-hydroxysuccinimidyl (NHS) esters rsc.org. Kinetic studies have demonstrated that the coupling speed of pentafluorophenyl esters follows the order OPFP >> OPCP > ONp, with relative rates of 111:3.4:1, respectively, highlighting the advantage of the pentafluorophenyl ester for efficient coupling and minimizing adverse reactions highfine.com.
Evolution of Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)
The development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized peptide chemistry peptide.compeptide.com. This technique involves anchoring the C-terminal amino acid to an insoluble solid support (resin), allowing for the use of excess reagents and simplified purification through filtration and washing steps. The ability to automate the process further enhanced its practicality for synthesizing larger and more complex peptides peptide.compeptide.comaurigeneservices.comthermofisher.com. A critical aspect of SPPS is the strategic use of protecting groups for both the α-amino terminus and reactive amino acid side chains. These groups prevent unwanted side reactions, such as self-coupling or polymerization, ensuring that peptide bond formation occurs only at the desired positions aurigeneservices.comthermofisher.combiosynth.com. Over time, the evolution of protecting group strategies has offered greater flexibility and specificity, leading to improved yields and purity of synthetic peptides bachem.com.
Boc vs. Fmoc Chemistry and Orthogonal Protection Strategies
Two primary protecting group strategies have dominated SPPS: the tert-butyloxycarbonyl (Boc)/benzyl (Bzl) approach and the 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) approach bachem.comwikipedia.orgiris-biotech.de.
The Boc/Bzl strategy utilizes the acid-labile Boc group for N-terminal protection, typically removed by trifluoroacetic acid (TFA) wikipedia.orgiris-biotech.de. Side chain protection and the linkage to the resin are usually benzyl-based, requiring harsh conditions, such as anhydrous hydrogen fluoride (B91410) (HF), for simultaneous cleavage and deprotection wikipedia.orgiris-biotech.deresearchgate.net. While effective, the need for highly corrosive HF limits its applicability for certain sensitive peptides iris-biotech.deresearchgate.net. The Boc and Bzl groups are considered quasi-orthogonal, as both are acid-labile but can be selectively removed based on the strength of the acid used biosynth.comiris-biotech.de.
In contrast, the Fmoc/tBu strategy employs the base-labile Fmoc group for N-terminal protection, which is readily removed by mild bases like piperidine (B6355638) wikipedia.orgiris-biotech.de. The side chain protection and resin linkage are acid-labile (e.g., tBu), cleaved by TFA wikipedia.orgiris-biotech.deresearchgate.net. This combination offers true orthogonality, as the N-terminal group is removed under basic conditions, while the side chains and linker are removed under acidic conditions peptide.comaurigeneservices.combiosynth.comwikipedia.orgiris-biotech.deresearchgate.net. The Fmoc deprotection can be monitored spectrophotometrically due to the chromophoric nature of the cleaved fluorenyl group, a feature utilized in automated synthesizers wikipedia.org. The milder deprotection conditions of Fmoc chemistry have made it compatible with a wider range of modified peptides and have largely superseded the Boc strategy for general peptide synthesis due to its orthogonality and avoidance of hazardous reagents like HF iris-biotech.denih.gov.
Significance of Activated Amino Acid Derivatives in Peptide Synthesis
The efficiency of peptide bond formation is paramount in SPPS. Amino acid derivatives must be activated to facilitate the condensation reaction between the carboxyl group of one amino acid and the amino group of the growing peptide chain aurigeneservices.comthermofisher.com. Without activation, the reaction would be slow and inefficient. Activated amino acid derivatives, particularly pre-formed active esters, offer several advantages. They enable rapid coupling reactions and prevent the peptide chain from coming into contact with potentially reactive activating reagents, thereby minimizing side reactions nih.gov. This approach also contributes to better atom economy compared to using large excesses of coupling agents and additives nih.gov. The activation process is crucial to prevent undesirable side reactions, such as the self-coupling of amino acids, which would lead to the formation of polymers and reduce the yield of the desired peptide biosynth.com. Common activation methods involve reagents like carbodiimides (e.g., DCC, DIC), which form reactive O-acylisourea intermediates. The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) can further enhance coupling efficiency and suppress racemization by forming more stable active esters thermofisher.comwikipedia.org.
Overview of Fmoc-Asn-OPfp as a Building Block in Peptide Synthesis
This compound, or Nα-Fmoc-L-asparagine pentafluorophenyl ester, is a specialized activated amino acid derivative designed for Fmoc-based SPPS smolecule.comsigmaaldrich.comcapes.gov.brgoogle.comnih.govsigmaaldrich.comcore.ac.uk. It serves as a pre-activated building block for incorporating asparagine into a peptide sequence. The molecule features the Fmoc group protecting the α-amino terminus and a pentafluorophenyl ester activating the carboxyl group smolecule.com. This activation significantly enhances the reactivity of the asparagine residue, facilitating efficient coupling with the free amine of the peptide chain attached to the resin nih.govsmolecule.comcapes.gov.br.
Asparagine presents unique challenges in peptide synthesis due to the amide group in its side chain. When unprotected asparagine is activated for coupling, its side chain amide can undergo dehydration, forming β-cyano alanine, a significant side product that compromises peptide purity and yield capes.gov.brnih.govsci-hub.se. While coupling Fmoc-Asn-OH (unprotected side chain) is possible, it can be slower and more prone to this dehydration side reaction compared to using side-chain protected derivatives or pre-formed activated esters like this compound capes.gov.brgoogle.comnih.gov. Research has shown that coupling with this compound, or using side-chain protected asparagine derivatives with activating agents like BOP, results in homogeneous peptides with minimal side products capes.gov.brnih.gov. Notably, this compound has been demonstrated to yield homogeneous peptides containing both asparagine and tryptophan residues, whereas the use of unprotected Fmoc-Asn-OH can lead to unwanted tryptophan modification capes.gov.brnih.gov.
The pentafluorophenyl ester moiety of this compound offers excellent handling properties, being a stable, crystalline solid that is easy to prepare and store nih.gov. Its use in SPPS allows for rapid coupling reactions, often completed within 30-45 seconds in solution-phase contexts niscpr.res.in. Furthermore, this compound facilitates monitoring of amide bond formation, for instance, through bromophenol blue indicators sigmaaldrich.com. This activated derivative is commercially available and widely employed in the synthesis of complex peptides, peptide libraries for drug discovery, and bioconjugation strategies smolecule.comchemimpex.com.
Data Tables
Table 1: Relative Coupling Speed of Pentafluorophenyl Esters This table illustrates the comparative reactivity of different phenyl esters in coupling reactions, highlighting the efficiency of the pentafluorophenyl ester.
| Ester Type | Relative Coupling Speed |
| OPFP (Pentafluorophenyl) | 111 |
| OPCP (Pentachlorophenyl) | 3.4 |
| ONp (p-Nitrophenyl) | 1 |
Data derived from kinetic studies comparing coupling rates highfine.com.
Table 2: Coupling Times for Fmoc-amino acid pentafluorophenyl esters (Solution Phase) This data indicates the rapid reaction kinetics achievable with these activated esters in solution-phase peptide synthesis.
| Reaction Type | Coupling Time |
| Fmoc-amino acid pentafluorophenyl ester coupling | 30-45 seconds |
Data representative of solution-phase synthesis conditions niscpr.res.in.
Compound List:
Alloc (allyloxycarbonyl)
BHA (bis(4-hydroxyphenyl)aminomethyl) resin
Boc (tert-butyloxycarbonyl)
Bolton-Hunter reagent
Bop (benzotriazol-1-yloxy)-tris (dimethyl- amino)phosphonium hexaflurophosphate)
Bpoc
Bzl (benzyl)
Cbz- (benzyloxycarbonyl)
DCC (dicyclohexylcarbodiimide)
DCA (dichloroacetic acid)
DIPCDI (diisopropylcarbodiimide)
Dmt (dimethoxytrityl)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Fmoc (fluorenylmethyloxycarbonyl)
Fmoc-Asn-OH
Fmoc-Asn(Mbh)-OH
Fmoc-Asn(Tmob)-OH
this compound
Fmoc-Asn(Trt)-OPfp
Fmoc-Gln-OPFP
Fmoc-Gly-OPfp
Fmoc-amino acid pentafluorophenyl esters
Gilead
HBTU (O-(benzotriazol-1-yl)-N, N, N', N'-tetramethyluronium hexaflurophosphate)
HF (hydrogen fluoride)
HOBt (1-hydroxy-benzotriazole)
HOAt (1-hydroxy-7-aza-benzotriazole)
Imines
MAC reagents
MYMsA (N-methylynemethylsulfonamide)
MYTsA (N-methylynetoluenesulfonamide)
N-alpha-Fmoc-L-asparagine pentafluorophenyl ester
N-α-Fmoc-N-β-trityl-L-asparagine pentafluorophenyl ester
N-hydroxysuccinimide (NHS)
Np (p-nitrophenyl)
O-acylisourea
ODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)
OPCP (pentachlorophenyl)
OPFP (pentafluorophenyl)
PCP (pentachlorophenyl)
Peptide acids
Perfluoroaryl reagents
Perfluoroheteroaryl reagents
PFP (pentafluorophenyl)
Piperidine
Rink amide resin
Sofosbuvir
TBTU (O-benzotriazol-1-yl-N, N, N', N'-tetramethyluronium tetrafluoroborate)
TFA (trifluoroacetic acid)
tBu (tert-butyl)
Trityl (Trt)
UNSPSC Code: 12352209
Wang resin (p-alkoxybenzyl alcohol resin)
Ynamides
2-Chlorotritylchloride resin
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESVUEALWMQZEP-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F5N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446662 | |
| Record name | Fmoc-Asn-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-99-3 | |
| Record name | Fmoc-Asn-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Preparation of Fmoc Asn Opfp for Research Applications
General Synthetic Routes for Fmoc-Protected Amino Acid Pentafluorophenyl Esters
The synthesis of Fmoc-Asn-OPfp follows a well-established pathway for the preparation of Fmoc-protected amino acid pentafluorophenyl esters. This typically involves two key steps: the protection of the amino acid's alpha-amino group with the Fmoc moiety and the subsequent activation of the carboxyl group as a pentafluorophenyl ester.
Protection of Asparagine with Fmoc Group
The initial step in the synthesis is the protection of the L-asparagine. To prevent undesirable side reactions at the side-chain amide, a trityl (Trt) protecting group is often employed. The use of Fmoc-Asn(Trt)-OH as a precursor enhances solubility in standard peptide synthesis reagents compared to the unprotected Fmoc-Asn-OH. peptide.comadvancedchemtech.com This protection strategy is crucial for minimizing the risk of dehydration of the amide side chain, a common issue when using carbodiimide (B86325) activating agents. peptide.com The trityl group is acid-labile and can be removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA). peptide.comadvancedchemtech.com
The general procedure for Fmoc protection involves the reaction of the amino acid (in this case, Trt-protected asparagine) with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) under basic conditions.
Formation of Pentafluorophenyl Ester
The conversion of the Fmoc-protected asparagine to its pentafluorophenyl ester is typically achieved through esterification with pentafluorophenol (B44920) (Pfp-OH). A common method for this activation is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). thieme-connect.de The reaction is generally carried out in a suitable organic solvent. For the synthesis of this compound, a mixture of dioxane and dimethylformamide (DMF) has been reported to be effective, yielding the product in high purity. thieme-connect.de
A general protocol involves dissolving the Fmoc-amino acid and pentafluorophenol in the solvent, followed by the addition of DCC at a reduced temperature (e.g., 0 °C). The reaction mixture is stirred for a period to ensure complete esterification. The by-product, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be largely removed by filtration.
| Parameter | Condition | Reference |
| Starting Material | Fmoc-Asn-OH or Fmoc-Asn(Trt)-OH | peptide.comadvancedchemtech.com |
| Activating Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | thieme-connect.de |
| Esterifying Agent | Pentafluorophenol (Pfp-OH) | thieme-connect.de |
| Solvent | Dioxane/DMF | thieme-connect.de |
| Reaction Temperature | 0 °C to room temperature | thieme-connect.de |
| Reported Yield | ~90% | thieme-connect.de |
Purification Methodologies for this compound
The purity of this compound is paramount for its successful application in peptide synthesis, as impurities can lead to the formation of undesired side products. Purification is typically achieved through recrystallization, and the purity is assessed by techniques such as High-Performance Liquid Chromatography (HPLC).
Following the filtration of DCU, the crude product is obtained by removal of the solvent. Recrystallization is a common and effective method for purifying Fmoc-amino acid pentafluorophenyl esters. A mixture of ethyl acetate (B1210297) (EtOAc) and hexane (B92381) is frequently used for this purpose. thieme-connect.de The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is then added until turbidity is observed. Upon cooling, the purified this compound crystallizes out of the solution and can be collected by filtration.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique to verify the purity of the synthesized this compound. Reverse-phase HPLC (RP-HPLC) is commonly employed for this purpose. While specific conditions can vary, a typical setup involves a C18 column and a gradient elution system.
The mobile phase usually consists of two solvents: Solvent A, which is typically an aqueous solution with a small amount of acid (e.g., 0.1% trifluoroacetic acid - TFA), and Solvent B, which is an organic solvent such as acetonitrile (B52724) (ACN), also containing a small amount of the same acid. biocrick.comresearchgate.net The analysis is performed by injecting a solution of the compound onto the column and applying a gradient of increasing concentration of Solvent B. The retention time and the peak purity are used to assess the identity and purity of the compound.
| Parameter | Typical Condition | Reference |
| Technique | Reverse-Phase HPLC (RP-HPLC) | biocrick.comresearchgate.net |
| Stationary Phase | C18 column | researchgate.net |
| Mobile Phase A | Water with 0.1% TFA | biocrick.comresearchgate.net |
| Mobile Phase B | Acetonitrile with 0.1% TFA | biocrick.comresearchgate.net |
| Elution | Gradient | biocrick.com |
| Detection | UV spectrophotometry (e.g., 220 nm) | researchgate.net |
Considerations for Production and Scale-Up of this compound
The transition from laboratory-scale synthesis to larger-scale production of this compound presents several challenges that need to be addressed to ensure efficiency, cost-effectiveness, and product quality. gappeptides.com
Key considerations for the scale-up of this compound synthesis include:
Reagent Selection and Cost: The cost of raw materials, particularly pentafluorophenol and the Fmoc protecting group source, becomes a significant factor at a larger scale. Evaluating alternative, more economical activating agents or synthetic routes may be necessary.
Reaction Conditions and Heat Transfer: Exothermic reactions, such as those involving DCC, require careful temperature control to prevent side reactions. On a larger scale, efficient heat transfer becomes critical and may necessitate specialized reactor designs.
Solvent Handling and Recovery: The use of large volumes of organic solvents like dioxane, DMF, ethyl acetate, and hexane raises environmental and safety concerns. Implementing solvent recovery and recycling systems can mitigate these issues and reduce costs.
Quality Control: Stringent quality control measures, including in-process monitoring and final product analysis by HPLC, are essential to ensure batch-to-batch consistency and high purity of the final product. altabioscience.com
Ensuring the scalability of the synthesis process from the outset of development can facilitate a smoother transition to industrial production, making this valuable reagent more accessible for large-scale peptide manufacturing. gappeptides.com
Mechanistic and Methodological Studies of Fmoc Asn Opfp in Peptide Coupling
Role of Fmoc and OPfp Groups in Peptide Bond Formation
The efficacy of Fmoc-Asn-OPfp in peptide synthesis is a direct consequence of the distinct and complementary functions of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the pentafluorophenyl (OPfp) ester activating group.
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely employed in SPPS. wikipedia.org Its primary function is to temporarily block the N-terminal α-amino group of the asparagine residue, preventing it from participating in unwanted reactions during the coupling of the subsequent amino acid in the peptide sequence. creative-peptides.com
The cleavage of the Fmoc group is a critical deprotection step that proceeds via a base-catalyzed β-elimination mechanism. peptide.compublish.csiro.au This two-step process is typically initiated by a secondary amine, most commonly piperidine (B6355638) in a 20% solution with a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgnih.gov The mechanism unfolds as follows:
Proton Abstraction: The secondary amine base abstracts the relatively acidic proton at the C9 position of the fluorenyl ring system. peptide.com
β-Elimination: This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the deprotected N-terminal amine of the peptide chain. peptide.comnih.gov
The highly reactive dibenzofulvene electrophile must be scavenged to prevent it from irreversibly reacting with the newly liberated amino group of the peptide. peptide.com Secondary amines like piperidine are effective scavengers, forming a stable adduct with DBF and driving the deprotection reaction to completion. peptide.comnih.gov
A significant advantage of the Fmoc group is the ability to monitor the deprotection step spectrophotometrically. publish.csiro.au The fluorenyl group possesses a strong ultraviolet (UV) absorbance, and the cleavage product, the DBF-piperidine adduct, can be quantified to ensure the deprotection reaction has gone to completion before proceeding with the next coupling step. nih.govchempep.com This monitoring is a crucial quality control measure in SPPS. springernature.com
| Step | Description | Reagents | Byproducts | Monitoring |
| Protection | The N-α-amino group is protected by the Fmoc group. | Fmoc-Cl or Fmoc-OSu | HCl or N-hydroxysuccinimide | - |
| Cleavage | The Fmoc group is removed to expose the free amine for the next coupling reaction. | 20% Piperidine in DMF | Dibenzofulvene (DBF), CO2, DBF-piperidine adduct | UV Spectroscopy |
The pentafluorophenyl (PFP) ester, or OPfp group, serves as an activating group for the carboxyl terminus of the asparagine residue. This activation is crucial for facilitating the formation of the peptide bond with the N-terminal amine of the growing peptide chain. The high reactivity of PFP esters stems from the electron-withdrawing nature of the five fluorine atoms on the phenyl ring. nih.gov This makes the pentafluorophenoxide a good leaving group, thereby increasing the electrophilicity of the carbonyl carbon and rendering it highly susceptible to nucleophilic attack by the amino group of the peptide chain. nih.govhighfine.com
Kinetic studies have demonstrated the superior reactivity of OPfp esters compared to other active esters. The relative rate of coupling is significantly higher for OPfp esters when compared to pentachlorophenyl (OPCP) or nitrophenyl (ONp) esters, with a reported ratio of 111:3.4:1, respectively. highfine.com This enhanced reactivity allows for rapid and efficient coupling reactions, which can help to minimize side reactions, such as the dehydration of the asparagine side-chain amide to form a nitrile (β-cyano-alanine), a common issue when activating unprotected asparagine. scite.ai The use of a pre-formed, stable, and highly reactive active ester like this compound avoids exposing the growing peptide chain to the activating reagents themselves, further reducing the potential for side reactions. nih.govscite.ai
| Active Ester | Relative Coupling Rate | Susceptibility to Hydrolysis |
| Pentafluorophenyl (OPfp) | 111 | Less susceptible |
| Pentachlorophenyl (OPCP) | 3.4 | More susceptible |
| Nitrophenyl (ONp) | 1 | More susceptible |
Coupling Conditions and Optimization Strategies for this compound
The efficiency of the peptide bond formation using this compound is influenced by several factors, including the choice of solvent, reaction temperature, and the use of additives.
The choice of solvent is critical in SPPS to ensure proper solvation of the growing peptide chain and the reagents. peptide.com For Fmoc-based chemistry, polar aprotic solvents are preferred. publish.csiro.au
N,N-Dimethylformamide (DMF): DMF is a widely used solvent in SPPS due to its excellent solvating properties for both the peptide-resin and the Fmoc-amino acids. peptide.com However, it can degrade over time to release dimethylamine, which can cause premature deprotection of the Fmoc group. peptide.com
N-Methyl-2-pyrrolidone (NMP): NMP is another popular solvent that is more polar and often provides better solvation than DMF, which can lead to improved coupling yields. peptide.com It is also more stable than DMF. peptide.com
Dichloromethane (DCM): While commonly used in Boc-based SPPS, DCM is less ideal for Fmoc chemistry as it is a less polar solvent and can react with piperidine. nih.govpeptide.com
The efficiency of the coupling reaction is dependent on the ability of the solvent to swell the solid support and solvate the reacting species, thereby facilitating their interaction.
The temperature at which the coupling reaction is performed can significantly impact the reaction kinetics. creative-peptides.com Generally, increasing the temperature will increase the rate of the reaction. However, for peptide synthesis, careful control of the temperature is necessary to avoid an increase in side reactions, most notably racemization. bachem.com While specific kinetic data for the temperature dependence of this compound coupling is not extensively detailed in the provided context, standard peptide coupling reactions are typically carried out at room temperature to strike a balance between a reasonable reaction rate and the minimization of undesirable side reactions. chempep.com For particularly difficult couplings, a moderate increase in temperature may be employed, but this must be done with caution.
While this compound is a pre-activated ester and can be used directly, additives are often employed to further enhance coupling efficiency and suppress side reactions, particularly racemization.
1-Hydroxybenzotriazole (B26582) (HOBt): HOBt has been a widely used additive in peptide synthesis. bachem.com When used with carbodiimide (B86325) activating agents, it forms an active ester that is more reactive and less prone to racemization. nih.gov For pre-formed active esters like this compound, the addition of HOBt has been recommended to increase their reactivity. chempep.comnih.gov
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma Pure has emerged as a superior alternative to HOBt. merckmillipore.com It has a similar pKa to HOBt but is not explosive. merckmillipore.com In carbodiimide-mediated couplings, Oxyma Pure has been shown to be more effective than HOBt at enhancing coupling efficiency and reducing racemization. merckmillipore.comunibo.it The combination of a coupling agent like DIC with Oxyma Pure is considered a highly efficient system. unibo.it The use of such additives can be particularly beneficial in challenging coupling steps.
| Additive | Key Advantages |
| HOBt | Enhances reactivity, suppresses racemization. bachem.com |
| Oxyma Pure | More effective than HOBt, non-explosive, reduces racemization. merckmillipore.com |
Reaction Monitoring and Analytical Techniques for Coupling Progress
In the solid-phase peptide synthesis (SPPS) utilizing this compound, meticulous monitoring of the coupling and deprotection steps is essential to ensure high-yield and high-purity peptide products. chempep.com The efficiency of each amide bond formation and the completeness of the subsequent N-terminal Fmoc group removal directly impact the integrity of the final peptide sequence. Incomplete reactions at any stage can lead to the formation of deletion sequences or other impurities that are often difficult to separate from the target peptide. chempep.com Consequently, reliable analytical methods for real-time or quasi-real-time monitoring are integral to the process. These techniques provide critical feedback, allowing for the optimization of reaction times and confirmation that each step has proceeded to completion before initiating the next cycle. springernature.com Two prevalent methods employed for this purpose are UV spectroscopy for monitoring the deprotection step and the bromophenol blue colorimetric test for assessing the completion of the coupling reaction.
UV Spectroscopy for Fmoc Deprotection Monitoring
The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group offers a distinct advantage for reaction monitoring due to its chromophoric nature. thieme-connect.de The Fmoc group itself, and more importantly, the dibenzofulvene-piperidine adduct formed upon its cleavage with a piperidine solution, strongly absorb ultraviolet (UV) light. thieme-connect.deresearchgate.net This property allows for the quantitative, non-invasive monitoring of the deprotection step in real-time.
The procedure involves passing the effluent from the reaction vessel, which contains the cleavage solution, through the flow cell of a UV spectrophotometer. The absorbance of the liberated dibenzofulvene-piperidine adduct is continuously measured, typically at a wavelength of approximately 301 nm. researchgate.net The completion of the deprotection reaction is indicated when the UV absorbance returns to the baseline, signifying that no more Fmoc-adduct is being released from the solid support.
Furthermore, the total absorbance measured during the deprotection step can be used to quantify the amount of Fmoc group cleaved. rsc.org By comparing this value to the theoretical loading of the resin, one can retrospectively assess the efficiency of the preceding coupling reaction. researchgate.net A lower-than-expected absorbance value suggests that the previous coupling of this compound was incomplete. This quantitative feedback is a powerful tool for troubleshooting and optimizing synthesis protocols, particularly in automated peptide synthesizers where this method is frequently integrated. tec5usa.com
| Parameter | Description | Typical Value | Source |
| Analyte | Dibenzofulvene-piperidine adduct | - | researchgate.net |
| Technique | UV-Vis Spectroscopy | - | thieme-connect.de |
| Monitoring Wavelength | Wavelength of maximum absorbance for the analyte | ~301 nm | researchgate.net |
| Molar Extinction Coefficient (ε) | A measure of how strongly the analyte absorbs light at a given wavelength | 7800 M⁻¹cm⁻¹ at 300 nm | rsc.org |
| Indication of Completion | The point at which the analyte is no longer detected in the effluent | UV absorbance returns to baseline | tec5usa.com |
| Quantitative Application | Calculation of resin loading or coupling efficiency | Comparison of measured absorbance to theoretical values | researchgate.net |
Bromophenol Blue for Real-Time Amide Bond Formation Monitoring
To ensure the complete consumption of free amino groups during the coupling of this compound, a qualitative colorimetric method known as the bromophenol blue test is widely used. peptide.compeptide.com This technique provides a rapid, visual assessment of the reaction's progress by detecting the presence of unreacted primary and secondary amines on the peptide-resin. peptide.com Bromophenol blue is an acid-base indicator that remains yellow in an acidic or neutral environment but turns blue under basic conditions. nih.gov
The test is performed by taking a small sample of the peptide-resin beads from the reaction vessel after the coupling reaction has been allowed to proceed for a designated time. The beads are washed thoroughly to remove any residual reagents, particularly basic additives like diisopropylethylamine (DIEA), which could cause a false positive result. peptide.com A solution of bromophenol blue in a solvent such as dimethylformamide (DMF) is then added to the washed beads. nih.gov
If free amino groups remain on the resin, their basic nature will cause the indicator to turn blue or blue-green. This color change signals an incomplete coupling reaction, indicating that the reaction time should be extended or a second coupling should be performed. Conversely, if all the amino groups have been acylated by this compound, the resin beads will remain yellow or yellow-green, signifying that the coupling is complete or near completion and the synthesis can proceed to the next Fmoc deprotection step. peptide.com
| Bead Color | Interpretation | Recommended Action | Source |
| Blue to Blue-Green | Incomplete coupling; free amines present | Extend reaction time or perform a recoupling | peptide.com |
| Yellow-Green | Nearly complete coupling | Proceed to the next step (or extend time if sequence is known to be difficult) | peptide.com |
| Yellow | Complete coupling; no free amines detected | Proceed to the next step | peptide.com |
Advanced Applications of Fmoc Asn Opfp in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Asn-OPfp
This compound is frequently employed in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the routine assembly of peptides. uni-heidelberg.de In SPPS, the peptide is constructed step-by-step while anchored to a solid polymer support. uni-heidelberg.de The use of this compound in this methodology addresses one of the key difficulties in peptide chemistry: the efficient and clean incorporation of asparagine.
The pre-activated nature of this compound makes it highly suitable for integration into automated peptide synthesizers. uni-heidelberg.de Unlike methods that require in-situ activation of the carboxylic acid group using reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxy-tris(dimethylamino)phosphonium (BOP), this compound can be used directly for the coupling step. nih.gov This simplifies the synthesis protocol and, more importantly, circumvents common side reactions. nih.gov Specifically, in-situ activation of Fmoc-Asn-OH can lead to dehydration of the asparagine side-chain amide, forming an undesirable β-cyanoalanine residue. nih.gov The use of this compound minimizes this side reaction, leading to a more homogeneous peptide product. nih.gov Its application in standardized solid-phase synthesis is documented in various protocols and patents. google.com
In manual SPPS and for the combinatorial synthesis of peptide libraries and arrays, precision and high coupling efficiency are paramount. uni-heidelberg.de this compound provides a reliable method for introducing asparagine under these demanding conditions. Research on the synthesis of model peptides has demonstrated that coupling with this compound yields a homogeneous product, which is a critical factor for the quality and reliability of peptides in a library format. uni-heidelberg.denih.gov This reliability ensures that the sequences synthesized in an array accurately reflect the intended design, which is crucial for screening and interaction studies. uni-heidelberg.de
Solution-Phase Peptide Synthesis (LPPS) with this compound
While SPPS is more common for many applications, solution-phase peptide synthesis (LPPS), or "liquid-phase" synthesis, remains important, especially for large-scale production and the synthesis of short peptides or peptide fragments. This compound is also utilized in these protocols. However, its reactivity must be carefully managed. Studies have shown that this compound can decompose rapidly in dimethylformamide (DMF) when in the presence of common additives like 1-hydroxybenzotriazole (B26582) (HOBt) and diisopropylethylamine (DIEA). core.ac.uk This highlights the necessity of selecting appropriate solvent and additive combinations to ensure the integrity of the activated ester during solution-phase coupling reactions.
Fragment Condensation Strategies Utilizing this compound
For the synthesis of very long peptides or small proteins, a convergent approach known as fragment condensation is often employed. This strategy involves the synthesis of several smaller, protected peptide fragments, which are then joined together. This compound is valuable in preparing C-terminal asparagine-containing fragments. thieme-connect.de A protected peptide fragment can be synthesized on a solid support, and this compound can be used to introduce the final C-terminal residue as an activated ester. After cleavage from the resin, this activated fragment can be coupled to another fragment in solution, facilitating the construction of large, complex biomolecules. thieme-connect.de
Synthesis of Challenging Peptide Sequences Incorporating Asparagine
The primary advantage of this compound lies in its ability to overcome difficulties associated with asparagine incorporation. The principal challenge is the side-chain dehydration that occurs during activation with many standard coupling reagents, leading to nitrile formation. nih.gov The use of a stable, pre-activated pentafluorophenyl ester effectively prevents this side reaction. nih.gov
Research comparing different activation methods for synthesizing the peptide Met-Lys-Asn-Val-Pro-Glu-Pro-Ser found that using this compound resulted in a homogeneous product, whereas other methods led to the formation of β-cyanoalanine byproducts. nih.gov Furthermore, this compound is advantageous in synthesizing peptides containing both asparagine and tryptophan. nih.gov Alternative strategies, such as using acid-labile side-chain protecting groups on asparagine (e.g., Mbh or Tmob), can lead to the alkylation of tryptophan residues during the final acidolytic cleavage step. nih.gov The use of side-chain unprotected this compound circumvents this issue, yielding a cleaner final product. nih.gov
The utility of this reagent extends to other complex syntheses, including:
Phosphopeptides : It has been successfully used in the Fmoc-based solid-phase synthesis of phosphorylated peptides. thieme-connect.de
Glycopeptides : Specially prepared glycosylated versions of this compound are used as building blocks for the protected-mode synthesis of N-linked glycopeptides. rsc.orgresearchgate.net
| Activation Condition for Fmoc-Asn | Primary Outcome | Key Side Reaction(s) | Reference |
|---|---|---|---|
| DCC/HOBt | Formation of β-cyanoalanine byproduct | Side-chain dehydration | nih.gov |
| BOP Reagent | Formation of β-cyanoalanine byproduct | Side-chain dehydration | nih.gov |
| This compound | Homogeneous peptide product | Side reactions minimized or avoided | nih.govdokumen.pub |
| Fmoc-Asn(Mbh)-OH + BOP | Rapid coupling, no dehydration | Alkylation of Tryptophan during cleavage | nih.gov |
Bioconjugation Applications of Peptides Synthesized with this compound
Peptides synthesized with high fidelity using this compound serve as critical components in bioconjugation, the process of linking molecules to proteins or other biomacromolecules. A key application is in the synthesis of glycopeptides designed for further enzymatic modification. For example, a derivative of this compound has been used in the modular solid-phase synthesis of a GlcNAc-asparagine peptide that also contains a sortase recognition motif (LPETGG). researchgate.net This synthesized glycopeptide can then be site-specifically ligated to proteins using the sortase enzyme, enabling the creation of custom glycoproteins. researchgate.net The ability to produce well-defined N-linked glycopeptides using this compound derivatives is also fundamental for studying biological recognition events. rsc.org
Side Reactions and Impurity Formation Associated with Fmoc Asn Opfp in Peptide Synthesis
Dehydration of Asparagine Side Chain Amide
Formation of Beta-Cyano Alanine Byproducts
The dehydration of the asparagine side-chain amide leads to the formation of β-cyano-alanine. This side reaction is a major concern in Fmoc SPPS, especially when using unprotected asparagine derivatives or certain activation methods scite.ainih.govcapes.gov.brresearchgate.netresearchgate.net. The process typically occurs during the activation of the carboxyl group of Fmoc-asparagine, where the amide functionality is susceptible to dehydration under activating conditions scite.ainih.gov. This results in the incorporation of a nitrile-containing residue into the peptide chain, which can be difficult to remove during purification and may compromise the integrity of the final peptide product.
Table 5.2.1: Comparison of Side Reaction Formation with Fmoc-Asn-OH vs. Fmoc-Asn-OPfp
| Coupling Method/Reagent | Side Reaction (β-cyano-alanine) | Purity of Crude Peptide | Reference |
| Fmoc-Asn-OH (activated by DCC/HOBt or BOP) | Significant formation | Contains varying amounts of β-cyano-alanine byproduct | scite.ainih.govcapes.gov.brresearchgate.netresearchgate.net |
| This compound | Minimal/negligible formation | Homogeneous peptide obtained | scite.ainih.govcapes.gov.brresearchgate.netresearchgate.net |
Racemization Studies During this compound Coupling
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical concern in peptide synthesis, as it can lead to the formation of diastereomeric impurities that are often difficult to separate.
Factors Influencing Racemization (e.g., base-catalyzed)
Racemization during peptide bond formation is primarily influenced by the activation method and the presence of bases. The α-hydrogen of an activated amino acid can be abstracted by a base, leading to the formation of an enolate intermediate, which can then be reprotonated from either face, resulting in racemization. This process can be exacerbated by strong bases commonly used in Fmoc SPPS, such as diisopropylethylamine (DIPEA) bachem.comhighfine.comnih.gov. Activated ester intermediates, including pentafluorophenyl esters, can also be prone to racemization, particularly under prolonged exposure to basic conditions or during pre-activation steps bachem.comsigmaaldrich-jp.com.
Diketopiperazine Formation
Diketopiperazine (DKP) formation is a common side reaction in SPPS, particularly in Fmoc-based strategies. It occurs when the free N-terminal amino group of a growing peptide chain or an activated amino acid attacks the carbonyl group of the preceding peptide bond, leading to cyclization and the formation of a six-membered ring iris-biotech.dechempep.comacs.org. This process can result in the loss of the C-terminal amino acid and truncation of the peptide chain. DKP formation is often sequence-dependent and is more prevalent when proline is present, especially at the N-terminus of a dipeptide or as the penultimate residue iris-biotech.dechempep.comacs.orgpeptide.com. While this compound is a building block, the DKP formation is a consequence of the peptide chain's structure and the conditions during coupling or Fmoc deprotection steps, rather than a direct reaction of the OPfp ester itself with another molecule of this compound. Strategies to mitigate DKP formation include using bulky resins like 2-chlorotrityl chloride resin, coupling pre-formed dipeptides, or employing alternative Fmoc deprotection reagents iris-biotech.dechempep.comacs.org.
Aggregation Phenomena During Peptide Chain Elongation
Peptide aggregation is a significant challenge in SPPS, particularly for longer sequences or those containing amino acids prone to forming inter- or intra-chain hydrogen bonds. Sequences rich in asparagine and glutamine residues are known to exhibit a tendency for aggregation due to their potential for extensive hydrogen bonding google.comgoogle.com. This aggregation can lead to reduced coupling efficiency, incomplete reactions, and the formation of truncated or deletion sequences, as the aggregated peptide chains sterically hinder the accessibility of the N-terminal amino groups to incoming activated amino acids google.comgoogle.com.
Strategies to overcome aggregation include:
Solvent Optimization: Using highly polar aprotic solvents (e.g., DMF, DMSO, NMP) or specialized solvent cocktails sigmaaldrich.com.
Resin Selection: Employing low-loading resins or PEG-based resins that improve peptide solvation sigmaaldrich.com.
Protecting Group Choice: Specific side-chain protecting groups can influence solvation and reduce aggregation sigmaaldrich.com.
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt aggregation and improve coupling kinetics sigmaaldrich.com.
Controlled Heating: While potentially beneficial for reducing synthesis time and suppressing aggregation, heating can also exacerbate other side reactions like aspartimide formation or racemization nih.gov.
While this compound itself does not directly cause aggregation, the presence of asparagine residues in the sequence contributes to this phenomenon, necessitating careful consideration of synthetic strategies to ensure efficient chain elongation and high-purity peptide products.
Comparative Analysis of Fmoc Asn Opfp with Other Asparagine Protecting and Activating Strategies
Comparison with Side Chain Unprotected Asparagine Derivatives
The use of side chain unprotected Fmoc-Asn-OH in SPPS is hampered by significant practical difficulties. A primary issue is its very low solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF). google.comgoogle.compeptide.com For instance, only a 0.2M solution of Fmoc-Asn-OH can be prepared in DMF, and even then, precipitation can occur when mixed with coupling reagents like diisopropylcarbodiimide (DIPCDI) and 1-hydroxybenzotriazole (B26582) (HOBt). google.comgoogle.com This poor solubility complicates the operation of automated peptide synthesizers and can lead to clogged lines and valves. google.com
Furthermore, the activation of the carboxyl group of unprotected Fmoc-Asn-OH can lead to a significant side reaction: the dehydration of the side-chain amide to form a β-cyanoalanine residue. capes.gov.brnih.gov This byproduct is difficult to separate from the desired peptide, leading to a heterogeneous final product. capes.gov.brnih.gov While the use of active esters can mitigate this dehydration, the inherent solubility issues of the unprotected asparagine derivative remain a major obstacle. google.com
In contrast, Fmoc-Asn-OPfp, the pentafluorophenyl (Pfp) ester of Fmoc-Asn, demonstrates improved solubility in organic solvents, which facilitates its use in automated synthesis. google.comgoogle.com The pre-activated nature of the Pfp ester also circumvents the need for in-situ activation with carbodiimide (B86325) reagents, thereby reducing the risk of side-chain dehydration. capes.gov.brnih.gov
| Feature | This compound | Fmoc-Asn-OH (Unprotected) |
| Solubility in DMF | Improved google.comgoogle.com | Very low, precipitates with coupling reagents google.comgoogle.compeptide.com |
| Side Reactions | Minimizes side-chain dehydration capes.gov.brnih.gov | Prone to dehydration to β-cyanoalanine capes.gov.brnih.gov |
| Handling | Suitable for automated synthesis google.comgoogle.com | Problematic for automated synthesizers due to precipitation google.com |
| Activation | Pre-activated ester smolecule.com | Requires in-situ activation, leading to side reactions capes.gov.brnih.gov |
Comparison with Other Asparagine Active Esters (e.g., Fmoc-Asn-ONp)
Active esters are a class of compounds where the carboxyl group of the amino acid is pre-activated, facilitating peptide bond formation. Besides the pentafluorophenyl (Pfp) ester, other active esters like the 4-nitrophenyl (ONp) ester have been used for asparagine incorporation.
Both this compound and Fmoc-Asn-ONp offer the advantage of being pre-activated, thus avoiding the use of carbodiimide activators during the coupling step and reducing the risk of side-chain dehydration. However, their reactivity and handling properties differ. Pfp esters are generally more reactive than ONp esters due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. thieme-connect.de This enhanced reactivity can lead to faster and more efficient coupling reactions. umich.edu
While both types of active esters can be susceptible to racemization and dimer formation upon storage in solution, the higher reactivity of Pfp esters often translates to shorter coupling times, which can help to minimize these side reactions. google.com In terms of solubility, the pentafluorophenyl group can enhance the solubility of the amino acid derivative in organic solvents compared to the nitrophenyl group. However, the use of p-nitrophenyl esters can be complicated by the difficulty in removing the p-nitrophenol byproduct after coupling. umich.edu
| Feature | This compound | Fmoc-Asn-ONp |
| Reactivity | Highly reactive due to electron-withdrawing fluorine atoms thieme-connect.de | Less reactive than OPfp esters |
| Coupling Speed | Generally faster coupling rates umich.edu | Slower coupling rates psu.edu |
| Byproduct Removal | Pentafluorophenol (B44920) is relatively volatile | p-nitrophenol can be difficult to remove umich.edu |
| Solubility | Generally good solubility in organic solvents | May require co-solvents for optimal dissolution |
Comparison with Fmoc-Asn Derivatives with Different Side Chain Protecting Groups (e.g., Fmoc-Asn(Trt)-OPfp, Fmoc-Asn(Tmob)-OH)
To overcome the problems associated with unprotected asparagine, various protecting groups for the side-chain amide have been introduced. The most common of these is the trityl (Trt) group. The resulting derivative, Fmoc-Asn(Trt)-OH, exhibits significantly improved solubility in standard peptide synthesis solvents compared to the unprotected version. peptide.comadvancedchemtech.com The bulky Trt group effectively prevents the dehydration of the side-chain amide during activation with carbodiimide reagents. peptide.comadvancedchemtech.com The Trt group is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage of the peptide from the resin. advancedchemtech.com
Another protecting group used for the asparagine side chain is the 2,4,6-trimethoxybenzyl (Tmob) group. Fmoc-Asn(Tmob)-OH also offers excellent solubility and prevents side-chain dehydration. google.com The Tmob group is also cleaved by TFA. google.com Studies have shown that both Fmoc-Asn(Trt)-OH and Fmoc-Asn(Tmob)-OH can be coupled rapidly and without side reactions using reagents like BOP. capes.gov.brnih.gov
When comparing this compound with these side-chain protected derivatives, a key difference lies in the synthetic strategy. This compound relies on the activation of the carboxyl group without side-chain protection, while Fmoc-Asn(Trt)-OH and Fmoc-Asn(Tmob)-OH utilize side-chain protection to prevent undesirable reactions during in-situ activation. The use of side-chain protecting groups like Trt and Tmob can sometimes lead to their own set of challenges. For instance, the acid-catalyzed cleavage of these groups can generate stable carbocations that may lead to the alkylation of sensitive residues like tryptophan, although this can be mitigated by the use of scavengers. capes.gov.brnih.gov
The combination of both side-chain protection and active ester activation is also possible, as seen in Fmoc-Asn(Trt)-OPfp. sigmaaldrich.comsigmaaldrich.com This derivative combines the benefits of the Trt group in preventing side-chain dehydration and enhancing solubility with the pre-activated nature of the Pfp ester for efficient coupling.
| Derivative | Protection Strategy | Key Advantages | Potential Issues |
| This compound | Carboxyl activation (Pfp ester), no side-chain protection | Good solubility, minimizes dehydration google.comgoogle.comcapes.gov.br | Potential for racemization with prolonged coupling google.com |
| Fmoc-Asn(Trt)-OH | Side-chain protection (Trt) | Excellent solubility, prevents dehydration peptide.comadvancedchemtech.com | Trt cleavage can lead to alkylation of sensitive residues capes.gov.brnih.gov |
| Fmoc-Asn(Tmob)-OH | Side-chain protection (Tmob) | Excellent solubility, prevents dehydration, rapid coupling google.comcapes.gov.br | Tmob cleavage can lead to alkylation of sensitive residues capes.gov.brnih.gov |
| Fmoc-Asn(Trt)-OPfp | Side-chain protection (Trt) and carboxyl activation (Pfp ester) | Combines benefits of Trt protection and Pfp activation sigmaaldrich.comsigmaaldrich.com | Increased cost and synthetic complexity |
Comparative Coupling Efficacy and Purity Profiles
The choice of asparagine derivative and coupling strategy has a direct impact on the coupling efficacy and the purity of the final peptide.
Studies have shown that using side-chain unprotected Fmoc-Asn-OH often leads to slower coupling reactions compared to side-chain protected derivatives. capes.gov.brnih.gov The activation of unprotected Fmoc-Asn-OH with reagents like DCC/HOBt or BOP can result in varying amounts of the β-cyanoalanine byproduct, compromising the purity of the crude peptide. capes.gov.brnih.gov
In contrast, coupling with this compound has been shown to yield homogeneous peptides, effectively avoiding the nitrile formation side reaction. capes.gov.brnih.gov The use of Pfp esters, often in the presence of a catalyst like HOBt, can achieve high reaction rates, comparable to those seen with symmetrical anhydrides, leading to high purity of the synthesized peptide. psu.edu
Side-chain protected derivatives like Fmoc-Asn(Tmob)-OH and Fmoc-Asn(Trt)-OH also demonstrate high coupling efficiency and lead to purer peptides compared to the unprotected counterpart. capes.gov.br For instance, Fmoc-Asn(Tmob)-OH has been reported to yield higher purity peptides than Fmoc-Asn(Trt)-OH in some cases. However, the potential for racemization, particularly in sequences prone to aspartimide formation (e.g., Asn-Gly), remains a concern with all asparagine derivatives. peptide.com Aspartimide formation can occur under both acidic and basic conditions, and the resulting succinimide (B58015) intermediate is prone to racemization. peptide.comacs.org While side-chain protection can mitigate this, it is not always completely eliminated.
Ultimately, the coupling of this compound has been demonstrated to be a reliable method for obtaining a homogeneous peptide, especially in sequences containing tryptophan, where the acid-labile side-chain protecting groups could cause alkylation side reactions during cleavage. capes.gov.brnih.gov
| Asparagine Derivative | Coupling Conditions | Reported Purity/Efficacy | Key Findings |
| Fmoc-Asn-OH | DCC/HOBt, BOP | Varying amounts of β-cyanoalanine byproduct capes.gov.brnih.gov | Slower couplings, risk of nitrile formation capes.gov.brnih.gov |
| This compound | With HOBt catalyst | Homogeneous peptide obtained capes.gov.brnih.gov | Effective in preventing nitrile formation, even in sensitive sequences capes.gov.brnih.govpsu.edu |
| Fmoc-Asn(Tmob)-OH | BOP mediated | Rapid coupling, no side reactions, high purity capes.gov.br | High reagent efficiency biocrick.com |
| Fmoc-Asn(Trt)-OH | Carbodiimide reagents | Significantly purer peptides than unprotected Asn advancedchemtech.com | Prevents dehydration side reactions peptide.comadvancedchemtech.com |
Future Directions and Emerging Trends in Fmoc Asn Opfp Research
Development of Greener Synthesis Approaches for Fmoc-Asn-OPfp
The drive towards sustainable chemistry is influencing the development of greener synthesis routes for this compound. Current research focuses on reducing the environmental impact associated with its production and use. This includes exploring alternative, less hazardous solvents, optimizing reaction conditions to minimize waste, and investigating catalytic methods. For instance, studies are examining the use of bio-based solvents or solvent mixtures that offer reduced toxicity and improved recyclability compared to traditional solvents like DMF and DCM advancedchemtech.comiris-biotech.de. Efforts are also directed towards improving atom economy and reducing the number of purification steps, which contribute significantly to waste generation in chemical synthesis advancedchemtech.com. The development of catalytic processes for esterification and Fmoc protection could further enhance the sustainability profile of this compound production.
Integration with Novel Automated Peptide Synthesis Technologies
This compound is already a staple in automated peptide synthesizers due to its stability and reactivity chempep.comsmolecule.com. Emerging trends involve its seamless integration with advanced automation platforms, including continuous flow synthesis and microwave-assisted peptide synthesis (MAPS). In flow chemistry, precise control over reaction parameters and rapid reagent delivery allows for accelerated coupling cycles, where this compound can be efficiently delivered to the resin-bound peptide google.com. Similarly, MAPS can expedite the coupling of this compound, potentially reducing reaction times and improving yields, particularly for challenging sequences or modified amino acids . The compatibility of this compound with these technologies ensures its continued relevance in high-throughput peptide production and library synthesis.
Exploration of this compound in the Synthesis of Complex Peptidomimetics
Beyond linear peptides, this compound is finding increasing application in the synthesis of complex peptidomimetics and modified peptides. Its activated carboxyl group facilitates coupling to non-natural amino acids, peptide backbone modifications, and the construction of branched or cyclic peptide structures. Research has demonstrated its utility in synthesizing glycopeptides, where the OPfp ester allows for efficient coupling of glycosylated asparagine derivatives acs.orgrsc.org. Furthermore, its use in creating peptide libraries with diverse modifications or in the synthesis of peptide conjugates for bioconjugation strategies highlights its versatility in constructing molecules with tailored biological activities smolecule.com.
Computational Chemistry Approaches to Understand Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in elucidating the reaction mechanisms involving this compound. These studies provide insights into the activation process of the carboxyl group, the role of the OPfp leaving group, and potential side reactions such as epimerization or dehydration of the asparagine side chain nih.govbachem.com. Understanding these mechanisms at a molecular level allows for the rational design of optimized reaction conditions, the development of new coupling reagents, and the prediction of reactivity profiles. For instance, computational analysis can help identify transition states and energy barriers, guiding efforts to minimize unwanted byproducts and maximize coupling efficiency.
Strategies for Enhancing Purity and Yield in Large-Scale Syntheses
Optimizing the purity and yield of this compound, especially in large-scale syntheses, remains a critical area of research. This involves meticulous control over reaction parameters such as temperature, concentration, and solvent choice. The quality of the starting Fmoc-amino acid building blocks is paramount, with high purity (≥99% HPLC) and low free amine content being essential for reproducible results and reduced side reactions sigmaaldrich.com. Strategies for large-scale production also focus on efficient purification techniques, such as crystallization, to obtain this compound with high purity. Minimizing side reactions, like aspartimide formation or dehydration, during activation and coupling is crucial for achieving high yields and simplifying downstream purification of the final peptide product nih.govbachem.com.
Compound List:
this compound
Fmoc-Asn(β-Ac3GlcNAc)-OPfp
Fmoc-Thr(α-Ac4Man)-OPfp
Fmoc-Thr[α-Ac4Man(1→3)α-2-O-Bz-4,6-Ac2Man]-OPfp
Fmoc-Asn(Trt)-OPfp
Fmoc-Asp(OtBu)-OPfp
Fmoc-Gln(Trt)-OPfp
Fmoc-Lys(Fmoc)-OPfp
Fmoc-Asn(Tmob)-OH
Fmoc-Gln(Tmob)-OH
Fmoc-Asn(Mbh)-OH
Fmoc-Gln(Mbh)-OH
Fmoc-Asn(GlcNAc)-OH
Fmoc-Asn(β-(2,3,4,6-tetra-O-Acetyl-D-glucopyranosyl))-OH
Fmoc-Asn(β-(2,3,4,6-tetra-O-Acetyl-D-mannopyranosyl))-OH
Fmoc-Asn(β-(2,3,4,6-tetra-O-Acetyl-D-galactopyranosyl))-OH
Fmoc-Asp(Cl)-OPfp
Fmoc-Gly-OPfp
Fmoc-Aib-OPfp
Fmoc-Tyr-OPfp
Fmoc-Ser-OPfp
Fmoc-Asp(STrt)-OH
Fmoc-N-Me-Asn(Trt)-OH
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Fmoc-Asn-OPfp to minimize side reactions during solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Use controlled coupling conditions (e.g., 2–4 equiv of this compound in DMF with 1:1 DIPEA activation) and monitor reaction progress via HPLC. Pre-activation for 5–10 minutes before resin addition reduces racemization risks. Ensure anhydrous conditions to prevent ester hydrolysis .
Q. What analytical techniques are critical for verifying the purity and identity of this compound post-synthesis?
- Methodological Answer : Combine reversed-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) with mass spectrometry (ESI-MS) for purity assessment. Confirm structure via H NMR (e.g., characteristic Fmoc aromatic protons at 7.3–7.8 ppm and pentafluorophenyl signals at 4.5–5.0 ppm) .
Q. Why is this compound preferred over other activated esters (e.g., OSu) for asparagine incorporation in peptide synthesis?
- Methodological Answer : The pentafluorophenyl (OPfp) ester offers higher coupling efficiency for sterically hindered residues like asparagine due to its slower hydrolysis rate compared to OSu, reducing premature deactivation. This is critical for sequences prone to aggregation or β-sheet formation .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported coupling efficiencies of this compound across different solvent systems?
- Methodological Answer : Systematically test solvent polarity (DMF vs. NMP) and additive effects (e.g., 0.1 M Oxyma Pure) using kinetic studies. Conflicting data often arise from residual moisture in solvents or variability in resin swelling; use Karl Fischer titration to quantify solvent water content and adjust protocols accordingly .
Q. What experimental strategies mitigate the hygroscopicity of this compound during long-term storage?
- Methodological Answer : Store under inert gas (argon) at −20°C in sealed, desiccated containers with molecular sieves. Pre-weigh aliquots in glovebox conditions to minimize exposure. Confirm stability via periodic FT-IR to detect ester hydrolysis (C=O stretch at 1740 cm vs. carboxylic acid at 1700 cm) .
Q. How can researchers design experiments to evaluate the impact of this compound racemization on peptide bioactivity?
- Methodological Answer : Incorporate chiral HPLC or Marfey’s reagent derivatization to quantify D/L-asparagine ratios post-cleavage. Compare bioactivity (e.g., receptor binding assays) of peptides synthesized with/without racemization-suppressing additives (e.g., HOBt/DIPEA) .
Q. What criteria should guide the selection of this compound for synthesizing asparagine-rich peptides in neurodegenerative disease research?
- Methodological Answer : Prioritize batch consistency (HPLC purity >98%) and low heavy-metal content (ICP-MS verification) to avoid confounding in aggregation studies (e.g., Aβ42 models). Validate ester reactivity via pilot-scale synthesis of control peptides with known aggregation profiles .
Data Management and Contradiction Analysis
Q. How should researchers reconcile conflicting data on this compound stability under microwave-assisted SPPS conditions?
- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ principles) to identify variables such as microwave power uniformity or temperature gradients. Replicate studies using calibrated equipment and publish raw datasets (e.g., via OSF) for cross-validation .
Q. What protocols ensure reproducibility when sharing this compound synthesis data across collaborative projects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
